molecular formula C12H15Cl B7994211 2-Chloro-6-phenyl-1-hexene CAS No. 1314922-71-8

2-Chloro-6-phenyl-1-hexene

Cat. No.: B7994211
CAS No.: 1314922-71-8
M. Wt: 194.70 g/mol
InChI Key: JPTXYQAGGOFBNX-UHFFFAOYSA-N
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Description

2-Chloro-6-phenyl-1-hexene is an organic compound characterized by a chloro group attached to the second carbon of a hexene chain, with a phenyl group attached to the sixth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-phenyl-1-hexene can be synthesized through various methods. One common approach involves the reaction of 1-hexene with a chlorinating agent such as thionyl chloride or phosphorus trichloride in the presence of a catalyst. The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with the appropriate alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-phenyl-1-hexene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Addition Reactions: The double bond in the hexene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Addition: Bromine or hydrogen in the presence of a catalyst like palladium on carbon.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Substitution: Formation of 2-hydroxy-6-phenyl-1-hexene, 2-amino-6-phenyl-1-hexene, etc.

    Addition: Formation of 2,3-dibromo-6-phenylhexane, 2-chloro-6-phenylhexane, etc.

    Oxidation: Formation of 2-chloro-6-phenylhexanol, 2-chloro-6-phenylhexanal, etc.

Scientific Research Applications

2-Chloro-6-phenyl-1-hexene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-phenyl-1-hexene involves its interaction with various molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic substitution reactions. The phenyl group can participate in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding affinity. The double bond in the hexene chain can undergo addition reactions, altering the compound’s structure and properties.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-hexene: Lacks the phenyl group, resulting in different reactivity and applications.

    6-Phenyl-1-hexene:

    2-Bromo-6-phenyl-1-hexene: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity.

Uniqueness

2-Chloro-6-phenyl-1-hexene is unique due to the presence of both a chloro group and a phenyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-chlorohex-5-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-4,8-9H,1,5-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTXYQAGGOFBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCCC1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101298994
Record name Benzene, (5-chloro-5-hexen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314922-71-8
Record name Benzene, (5-chloro-5-hexen-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314922-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (5-chloro-5-hexen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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